2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde
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Overview
Description
The compound “2-(Difluoromethoxy)benzoic acid” is a related compound with a molecular weight of 188.13 . Another related compound, “2-(Difluoromethoxy)aniline”, has a molecular weight of 159.13 .
Synthesis Analysis
Difluoromethoxylated ketones have been used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles . A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular formula for “2-(Difluoromethoxy)aniline” is CHFNO, with an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da . The molecular formula for “2-(Difluoromethoxy)benzaldehyde” is CHFO .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S have been recently advanced .Physical and Chemical Properties Analysis
The physical properties of related compounds such as “2-(Difluoromethoxy)aniline” include a boiling point of 205°C .Scientific Research Applications
Analytical Chemistry Applications
A study by Hara et al. (1994) synthesized 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent reacts selectively with aromatic aldehydes, suggesting that similar compounds, including 2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde, could potentially serve as derivatization agents in analytical methodologies for the detection and quantification of specific chemical groups in complex mixtures (Hara et al., 1994).
Synthesis of Complex Molecules
Morimoto et al. (2012) investigated the mechanistic borderline of one-step hydrogen atom transfer versus stepwise Sc(3+)-coupled electron transfer from benzyl alcohol derivatives to a non-heme iron(IV)-oxo complex. This research into the oxidation mechanisms could be relevant for the development of synthetic pathways involving this compound as a substrate or intermediate (Morimoto et al., 2012).
Materials Science and Conducting Polymers
Krebs and Jensen (2003) explored the synthesis of versatile fluorine compounds for research on fluorinated materials, highlighting the potential of fluorinated benzaldehydes in the development of new materials with enhanced properties, such as conducting polymers (Krebs & Jensen, 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(difluoromethoxy)-4,6-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFASFISXVHQXTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(F)F)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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